An In-depth Technical Guide to N-(4-Chlorophenyl)-5-nitro-3-thiophenecarboxamide
An In-depth Technical Guide to N-(4-Chlorophenyl)-5-nitro-3-thiophenecarboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-Chlorophenyl)-5-nitro-3-thiophenecarboxamide, bearing the CAS number 146795-38-2, is a member of the nitroaromatic thiophene amide family of compounds. This class of molecules is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by both the thiophene nucleus and the nitroaromatic moiety.[1] Thiophene derivatives are integral to numerous pharmaceuticals, and the introduction of a nitro group can dramatically alter a molecule's electronic properties, often conferring potent biological effects.[2] This guide provides a comprehensive overview of the available technical information, proposed synthesis, and likely biological activities of N-(4-Chlorophenyl)-5-nitro-3-thiophenecarboxamide, grounding the discussion in the established science of related compounds.
Chemical and Physical Properties
The fundamental physicochemical properties of N-(4-Chlorophenyl)-5-nitro-3-thiophenecarboxamide are summarized below. While some data is publicly available, other parameters are typically determined experimentally or through computational modeling in a research setting.
| Property | Value | Source |
| CAS Number | 146795-38-2 | [3] |
| Molecular Formula | C₁₁H₇ClN₂O₃S | [3] |
| Molecular Weight | 282.703 g/mol | [3] |
| Stereochemistry | Achiral | [3] |
| Appearance | (Not specified, likely a solid) | - |
| Melting Point | (Not specified) | - |
| Solubility | (Not specified) | - |
| pKa | (Not specified) | - |
Proposed Synthesis and Characterization
Proposed Synthetic Pathway
Caption: Proposed synthesis of the target compound via amide coupling.
Experimental Protocol: Amide Coupling
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Preparation: To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-nitro-3-thiophenecarboxylic acid (1.0 equivalent).
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Dissolution: Dissolve the starting material in a suitable anhydrous solvent such as dichloromethane (CH₂Cl₂) or dimethylformamide (DMF).
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Activation: Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 equivalents) and a non-nucleophilic base like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) (1.5 equivalents). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
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Amine Addition: Add 4-chloroaniline (1.0 equivalent) to the reaction mixture.
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Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
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Work-up: Upon completion, filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used). Dilute the filtrate with an organic solvent like ethyl acetate and wash sequentially with a mild acid (e.g., 1M HCl), a saturated solution of sodium bicarbonate (NaHCO₃), and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to yield the pure N-(4-Chlorophenyl)-5-nitro-3-thiophenecarboxamide.
Characterization
The identity and purity of the synthesized compound would be confirmed using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the chemical structure by identifying the number and connectivity of protons and carbons.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecule, confirming its elemental composition.
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Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify key functional groups, such as the N-H and C=O stretches of the amide bond and the N-O stretches of the nitro group.
Biological Activity and Mechanism of Action
The biological profile of N-(4-Chlorophenyl)-5-nitro-3-thiophenecarboxamide has not been specifically reported. However, based on its structural features and data from closely related analogs, a strong potential for antimicrobial and genotoxic activity can be inferred.
Antimicrobial Potential
Nitroaromatic compounds, including nitrothiophenes, are well-established as a class of antimicrobial agents, particularly against anaerobic bacteria and some fungi.[6][7][8] Their activity is often dependent on the reductive activation of the nitro group by microbial nitroreductases.[7][9] The presence of the 5-nitro group on the thiophene ring is critical for this activity.[7] Structure-activity relationship studies on other nitrothiophenes have shown a correlation between their biological activity and electronic properties.[10][11]
Genotoxicity and Metabolism
A study on the closely related compound 5-nitro-3-thiophenecarboxanilide (NTCA3) provides significant insight into the potential mechanism of action and toxicity of this class of compounds.[12]
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Mutagenicity: NTCA3 was found to be mutagenic in several Salmonella typhimurium strains, particularly those with elevated nitroreductase and O-acetyltransferase activity.[12] This suggests that the compound is a pro-mutagen that requires metabolic activation.
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Clastogenic Activity: The compound also induced chromosome aberrations in human lymphocytes after prolonged exposure.[12]
The proposed mechanism for the genotoxic effects of these nitroaromatic compounds involves a two-step bioactivation process.
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Nitroreduction: The parent nitro-compound is first reduced by bacterial or mammalian nitroreductases to a nitroso intermediate, and then further to a hydroxylamine derivative.[9][12] This is the rate-limiting step and is crucial for the compound's activity.
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Acetylation and DNA Adduct Formation: The hydroxylamine intermediate can be further activated by O-acetyltransferases to form a reactive N-acetoxyarylamine. This electrophilic species can then form covalent adducts with DNA, leading to mutations and other genotoxic effects.[12]
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. 2-Nitrothiophene CAS 609-40-5|Research Chemical [benchchem.com]
- 3. 3-THIOPHENECARBOXAMIDE, N-(4-CHLOROPHENYL)-5-NITRO- [drugs.ncats.io]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. sbmicrobiologia.org.br [sbmicrobiologia.org.br]
- 9. academic.oup.com [academic.oup.com]
- 10. Structure-activity relationships in nitrothiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Analysis of metabolism and genotoxicity of 5-nitro-3-thiophenecarboxanilides in bacterial, mammalian and human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
